molecular formula C21H20ClN3O2 B10947129 [4-(3-Chlorobenzyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone

[4-(3-Chlorobenzyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone

Cat. No.: B10947129
M. Wt: 381.9 g/mol
InChI Key: ACUADVYCRCJUQA-UHFFFAOYSA-N
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Description

4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzyl group and an isoxazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chlorobenzyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorobenzyl group.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

    Coupling Reaction: Finally, the piperazine derivative is coupled with the isoxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of hydroxylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxylamines from the isoxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a drug candidate due to its ability to interact with various biological targets.

    Biochemistry: It can be used as a probe to study enzyme mechanisms and receptor interactions.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole ring can inhibit enzyme activity by binding to the active site. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE
  • 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE
  • 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE

Comparison:

  • Uniqueness: The presence of the 3-chlorobenzyl group in 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets.
  • Reactivity: The chlorine atom in the 3-chlorobenzyl group can participate in various substitution reactions, making the compound versatile for chemical modifications.
  • Biological Activity: The compound’s structure allows it to interact with a wide range of biological targets, making it a valuable candidate for drug development.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C21H20ClN3O2/c22-18-8-4-5-16(13-18)15-24-9-11-25(12-10-24)21(26)19-14-20(27-23-19)17-6-2-1-3-7-17/h1-8,13-14H,9-12,15H2

InChI Key

ACUADVYCRCJUQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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